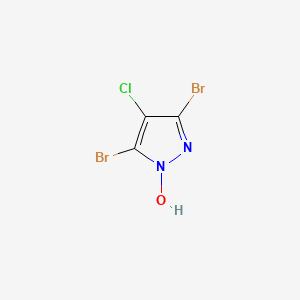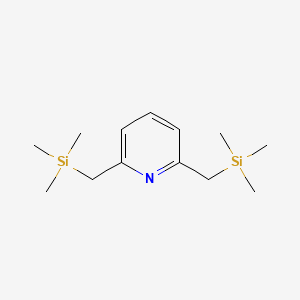
2,6-Bis(trimethylsilylmethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(trimethylsilylmethyl)pyridine is an organosilicon compound that features a pyridine ring substituted at the 2 and 6 positions with trimethylsilylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trimethylsilylmethyl)pyridine typically involves the reaction of 2,6-dibromomethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:
2,6-Dibromomethylpyridine+2(Trimethylsilyl chloride)+2(Triethylamine)→this compound+2(Triethylamine hydrochloride)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(trimethylsilylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-protected amines.
Substitution: The trimethylsilylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl-protected amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,6-Bis(trimethylsilylmethyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a protecting group in organic synthesis.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(trimethylsilylmethyl)pyridine involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The trimethylsilylmethyl groups provide steric protection, enhancing the stability and reactivity of the complexes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(trimethylsilyl)pyridine
- 2,6-Bis(trimethylsilyl)aniline
- 2,6-Bis(trimethylsilyl)benzene
Uniqueness
2,6-Bis(trimethylsilylmethyl)pyridine is unique due to the presence of trimethylsilylmethyl groups, which impart distinct steric and electronic properties. These groups enhance the compound’s stability and reactivity, making it a valuable ligand in coordination chemistry and a useful intermediate in organic synthesis.
Propiedades
Número CAS |
85932-62-3 |
|---|---|
Fórmula molecular |
C13H25NSi2 |
Peso molecular |
251.51 g/mol |
Nombre IUPAC |
trimethyl-[[6-(trimethylsilylmethyl)pyridin-2-yl]methyl]silane |
InChI |
InChI=1S/C13H25NSi2/c1-15(2,3)10-12-8-7-9-13(14-12)11-16(4,5)6/h7-9H,10-11H2,1-6H3 |
Clave InChI |
GQBJXKKVMXLULP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1=NC(=CC=C1)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)
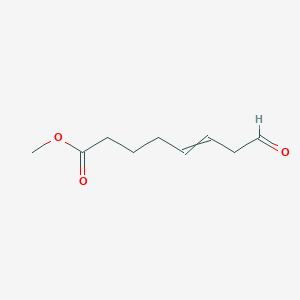
![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)
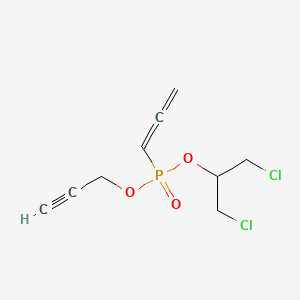
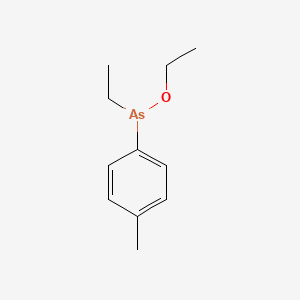
![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)
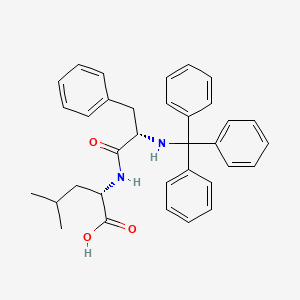
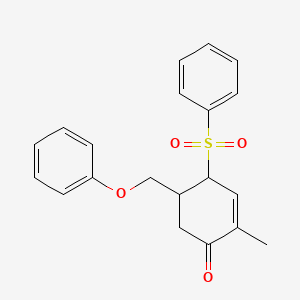
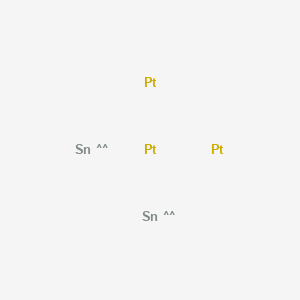
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
